1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15N5O2S and its molecular weight is 353.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photolytic Transformations
- Photolysis of 1-Aryl-1,2,3-Triazoles : Studies reveal that the photolysis of 1-aryl-1,2,3-triazoles leads to rearrangements via 1H-azirines, yielding expected and rearranged indoles. This process provides evidence for antiaromatic 1H-azirines as intermediates in photochemical reactions, which is significant for understanding the photolytic behavior of triazole compounds (Mitchell & Rees, 1987).
Synthetic Applications
- Synthesis of V-Triazolopyrimidines : The synthesis of V-triazolopyrimidines from 1,2,3-triazoles, specifically focusing on the preparation of 1- and 2-methyl derivatives of 5,7-disubstituted compounds, showcases the versatility of triazoles in heterocyclic chemistry. This pathway highlights the potential of triazole compounds in creating biologically relevant heterocycles (Albert & Taguchi, 1972).
Antifungal Agents
- New Heterocycles as Antifungal Agents : Research on thiazoline and thiophene derivatives linked to indole moieties derived from 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile demonstrates the antifungal potential of these compounds. This work illustrates the application of triazole and related compounds in developing new antifungal agents (Gomha & Abdel‐Aziz, 2012).
Heterocyclic Chemistry
- Synthesis and Utility of Heteroaromatic Azido Compounds : The preparation of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines from active methylene nitriles and 3-azido-2-substituted thiophenes contributes to the field of heterocyclic chemistry by demonstrating the synthetic utility of azido compounds in creating novel heterocyclic ring systems (Westerlund, 1980).
Structure Determination
- Structure Determination of Triazole Derivatives : The successful synthesis and structure determination of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide via NMR spectroscopy and single-crystal X-ray diffraction showcases the importance of triazole derivatives in medicinal chemistry and structural biology (Kariuki et al., 2022).
Properties
IUPAC Name |
1-methyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c1-21-10-13(19-20-21)16(23)18-12-5-4-11-6-7-22(14(11)9-12)17(24)15-3-2-8-25-15/h2-5,8-10H,6-7H2,1H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKRZOFKCAXKLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.